GC583

Norovirus 3CLpro Antiviral Drug Discovery

GC583 is a synthetic dipeptidyl compound functioning as a transition-state inhibitor of viral 3C-like protease (3CLpro), also known as 3CL protease. Its core structure features a glutamine surrogate at the P1 position, a cyclohexylalanine (Cha) at the P2 position, and an m-chlorobenzyl cap at the P4 position, with a reactive aldehyde warhead.

Molecular Formula C18H22ClN3O5
Molecular Weight 395.84
Cat. No. B1192733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGC583
SynonymsGC583
Molecular FormulaC18H22ClN3O5
Molecular Weight395.84
Structural Identifiers
SMILESO=C(OCC1=CC=CC(Cl)=C1)N[C@@H](C)C(N[C@@H](C[C@@H]2C(NCC2)=O)C=O)=O
InChIInChI=1S/C18H22ClN3O5/c1-11(21-18(26)27-10-12-3-2-4-14(19)7-12)16(24)22-15(9-23)8-13-5-6-20-17(13)25/h2-4,7,9,11,13,15H,5-6,8,10H2,1H3,(H,20,25)(H,21,26)(H,22,24)/t11-,13+,15-/m0/s1
InChIKeyUYGPHDDQXPAIBW-LNSITVRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GC583: A High-Potency Dipeptidyl Inhibitor of Viral 3C-Like Protease for Antiviral Research


GC583 is a synthetic dipeptidyl compound functioning as a transition-state inhibitor of viral 3C-like protease (3CLpro), also known as 3CL protease. Its core structure features a glutamine surrogate at the P1 position, a cyclohexylalanine (Cha) at the P2 position, and an m-chlorobenzyl cap at the P4 position, with a reactive aldehyde warhead [1]. This compound has demonstrated potent inhibitory activity against 3CLpro from multiple viruses within the Caliciviridae family, including noroviruses and lagoviruses, making it a critical tool for antiviral drug discovery programs targeting these pathogens [1].

Why In-Class 3CLpro Inhibitors Cannot Replace GC583 in Research and Procurement


Although several dipeptidyl 3CLpro inhibitors share a common structural backbone, minor modifications at the P2 and P4 positions lead to dramatic differences in potency that preclude simple substitution. For instance, replacing the Cha at P2 with Leu (as in GC376) or retaining a benzyl instead of an m-chlorobenzyl at P4 (as in GC543) results in 10- to 15-fold reductions in inhibitory activity in both enzymatic and cell-based assays [1]. These steep SAR gradients mean that even structurally similar analogs cannot serve as functional equivalents in critical experiments, such as co-crystallization studies or in vivo efficacy models [2]. Therefore, for reproducible and comparable results, specifying the exact compound GC583 is essential.

Quantitative Performance Differentiation of GC583 Against Closest 3CLpro Inhibitor Analogs


GC583 Achieves Single-Digit Nanomolar IC50 Against Norovirus 3CLpro, Outperforming GC543 and GC373

In a FRET-based enzymatic assay against norovirus 3CLpro, GC583 demonstrated an IC50 of 100 nM, a significant improvement over the earlier-generation compounds GC543 (IC50 300 nM) and GC373 (IC50 600 nM) [1]. This establishes GC583 as the most potent dipeptidyl inhibitor in this series, attributed to the optimized m-chlorobenzyl group at the P4 position which engages a hydrophobic pocket near Ile109 and Val168 [1].

Norovirus 3CLpro Antiviral Drug Discovery

GC583 Exhibits Low Nanomolar Cellular EC50 Against Norovirus Replicon, Demonstrating Superior Cell Permeability and Target Engagement Over GC543 and GC373

In a norovirus replicon-harboring cell line (HG23 cells), GC583 displayed an EC50 of 20 nM, compared to 60 nM for GC543 and 200 nM for GC373 [1]. Against murine norovirus (MNV-1), EC50 values were 0.08 µM, 0.6 µM, and 3.5 µM for the same three compounds, respectively, representing a 7.5-fold improvement for GC583 over GC543 [1]. These data confirm that the enhanced enzymatic potency of GC583 translates into superior antiviral activity in a cellular context.

Norovirus Antiviral Assay Cell-Based Replicon

Against Lagovirus 3CLpro, GC583 Demonstrates a 13.4- to 15.1-Fold Potency Advantage Over GC376 in FRET Assays

In FRET-based enzymatic assays targeting the 3CLpro of GI.1c/RHDV, GI.3P-GI.2 (RHDV2/b), and GII.1/EBHSV, GC583 exhibited 13.4- to 15.1-fold higher potency compared to the reference compound GC376 [1]. The measured IC50 values for GC376 were 1.21 µM, 1.39 µM, and 1.0 µM against the three proteases, respectively [1]. This marked improvement is attributed to the substitution of Leu with Cha at the P2 position [1].

Lagovirus Rabbit Hemorrhagic Disease Protease Inhibitor

GC583 Improves Cellular Potency Against Lagovirus Protease by 9.7- to 11.6-Fold Compared to GC376

In a cell-based luciferase reporter assay for GI.3P-GI.2 3CLpro in 293T cells, GC583 displayed 9.7- to 11.6-fold higher potency than GC376 [1]. The EC50 values ranged from 0.46 to 9.80 µM for the compound series, with GC583 and GC543 being the most potent [1]. The reduced activity of GC376 in cells required significantly higher concentrations to achieve comparable target engagement [1].

Lagovirus Cell-Based Assay Antiviral

Structural Basis for GC583's Enhanced Potency: Optimized Occupancy of S2 and S4 Protease Sub-Pockets

Three-dimensional homology modeling and docking studies with lagovirus 3CLpro reveal that the cyclohexyl group of GC583 optimally fills the hydrophobic S2 subsite (formed by H27, D44, and L82), while the m-chlorobenzyl ring occupies a hydrophobic cleft in the S4 subsite (formed by T81, A92, and L124). In contrast, GC376 places a benzyl ring in the S4 subsite and lacks the cyclohexyl group, resulting in fewer hydrophobic contacts and reduced affinity [2]. This structural rationale provides a clear molecular basis for selecting GC583 over earlier-generation analogs [1].

Structural Biology 3CLpro Drug Design

Optimal Application Scenarios for GC583 in Antiviral Research and Drug Development


Norovirus 3CLpro Enzymatic Inhibition Studies

For FRET-based or fluorescence polarization assays measuring norovirus 3CLpro activity, GC583 is the compound of choice due to its low nanomolar IC50 (100 nM). Its potency allows for the use of minimal compound concentrations, reducing solvent-related artifacts and enabling accurate kinetic studies [1].

Cell-Based Norovirus Replicon and Viral Infection Assays

When evaluating antiviral efficacy in HG23 replicon cells or murine norovirus infection models, GC583 provides the highest cellular potency (EC50 0.02-0.08 µM), making it ideal for dose-response analyses and for use as a positive control in phenotypic screening campaigns [1].

Lagovirus 3CLpro Inhibitor Screening and Rabbit Hemorrhagic Disease Drug Discovery

In both biochemical and cell-based assays against lagovirus 3CLpro, GC583 exhibits a 10-15-fold potency improvement over the historical standard GC376. This makes it the lead tool compound for hit validation, structural biology co-crystallization experiments, and in vivo proof-of-concept studies targeting rabbit hemorrhagic disease [2].

Structure-Activity Relationship (SAR) and Protease Structural Biology

The well-characterized binding mode of GC583, with its cyclohexylalanine and m-chlorobenzyl moieties engaging the S2 and S4 subsites, makes it an excellent reference ligand for X-ray crystallography and molecular docking studies aimed at designing next-generation 3CLpro inhibitors with improved drug-like properties [1][2].

Technical Documentation Hub

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